2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative, typically under reflux conditions.
Attachment of the naphthalene group: This can be done via an acylation reaction using naphthalene-1-yl acetic acid or its derivatives.
Final coupling with the methoxyphenyl group: This step involves a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: Use in the development of novel materials with unique optical or electronic properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Similar in structure due to the presence of methoxy and propenyl groups.
Indole derivatives: Share similar aromatic characteristics and potential biological activities.
Uniqueness
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of an oxazole ring, a piperazine moiety, and a naphthalene group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H26N4O3 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(2-naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C29H26N4O3/c1-35-24-10-4-6-21(18-24)12-13-27-31-26(20-30)29(36-27)33-16-14-32(15-17-33)28(34)19-23-9-5-8-22-7-2-3-11-25(22)23/h2-13,18H,14-17,19H2,1H3/b13-12+ |
InChI Key |
SLRYCOSEHGVJRS-OUKQBFOZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54)C#N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54)C#N |
Origin of Product |
United States |
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